molecular formula C25H23N3OS2 B11622206 (5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11622206
M. Wt: 445.6 g/mol
InChI Key: YPFSBZWLDOGRRX-STZFKDTASA-N
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Description

(5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and an allyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions One common method includes the condensation of 3-mesityl-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the thiazolidinone ring or the pyrazole moiety, resulting in the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, dihydro or tetrahydro derivatives, and various substituted thiazolidinones.

Scientific Research Applications

Chemistry: In chemistry, (5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. It is often studied for its ability to inhibit the growth of various pathogens and cancer cell lines.

Medicine: In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity may be due to the inhibition of signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

  • (5Z)-3-allyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one shares structural similarities with other thiazolidinone derivatives, such as 2-thioxo-1,3-thiazolidin-4-one and 3-allyl-2-thioxo-1,3-thiazolidin-4-one.
  • Compounds like 3-mesityl-1-phenyl-1H-pyrazole and its derivatives also share similarities in the pyrazole moiety.

Uniqueness: The uniqueness of this compound lies in its combination of the thiazolidinone ring, pyrazole moiety, and allyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H23N3OS2

Molecular Weight

445.6 g/mol

IUPAC Name

(5Z)-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23N3OS2/c1-5-11-27-24(29)21(31-25(27)30)14-19-15-28(20-9-7-6-8-10-20)26-23(19)22-17(3)12-16(2)13-18(22)4/h5-10,12-15H,1,11H2,2-4H3/b21-14-

InChI Key

YPFSBZWLDOGRRX-STZFKDTASA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)C

Origin of Product

United States

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